Magnesium aluminum silicate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Magnesium Aluminum Silicate (MAS) is a synthetic or naturally occurring aluminosilicate compound with the general formula derived from MgO, Al₂O₃, and SiO₂. It is widely used in pharmaceuticals, cosmetics, ceramics, and advanced materials due to its unique rheological, dielectric, and ion-exchange properties . MAS is synthesized through sintering processes involving calcination, nucleation, and crystallization stages. Key phases identified in MAS glass-ceramics include cordierite (Mg₂Al₄Si₅O₁₈), magnesium silicate fluoride, and minor phases like phlogopite and sapphirine .

MAS exhibits frequency-dependent dielectric behavior, with a high dielectric constant at low frequencies (attributed to ionic polarization from K⁺ and F⁻ ions) and stable behavior at high frequencies. Its impedance properties reveal contributions from bulk resistance and grain boundaries, with negative temperature coefficient resistance (NTCR) behavior due to mixed ionic-polaronic conduction mechanisms .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of magnesium aluminum silicate involves several steps:

Raw Material Preparation: Magnesium chloride or magnesium sulfate is used as the magnesium source, aluminum sulfate, aluminum chloride, or aluminum nitrate as the aluminum source, and sodium silicate or potassium silicate as the silicon source.

Synthesis Reaction: Magnesium and aluminum salts are dissolved in pure water to form a mixed salt solution. Silicate salt is dissolved in another portion of pure water to form a silicate solution. These solutions are mixed, and the pH is adjusted to a suitable range.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Quality control measures, such as chemical composition analysis, particle size distribution detection, and specific surface area determination, are implemented to ensure the product meets industry standards .

化学反応の分析

Types of Reactions: Magnesium aluminum silicate undergoes various chemical reactions, including:

Hydration: Forms magnesium silicate hydrate (M-S-H) gel when mixed with water.

Neutralization: Reacts with acids to neutralize excess acid, increasing the pH.

Common Reagents and Conditions:

Hydration: Requires water and controlled temperature conditions.

Neutralization: Involves acids such as hydrochloric acid.

Major Products:

Hydration: Produces magnesium silicate hydrate (M-S-H) gel.

Neutralization: Forms magnesium chloride and silicon dioxide.

科学的研究の応用

Pharmaceutical Applications

Magnesium aluminum silicate serves multiple roles in pharmaceutical formulations due to its excellent properties as an excipient.

Key Functions:

- Suspending Agent: It stabilizes suspensions by preventing the settling of particles, ensuring uniform distribution in liquid formulations .

- Thickener: It increases viscosity in gels and creams, enhancing product stability and texture .

- Disintegrant: In tablet formulations, it aids in the breakdown of tablets upon ingestion, facilitating drug release .

Case Study:

A study investigated the use of this compound as a suspending agent for acetaminophen formulations. The results indicated that incorporating this compound improved the rheological properties and stability of the suspension, demonstrating its effectiveness as a flocculating agent .

Cosmetic Applications

In cosmetics, this compound is employed for its thickening and stabilizing properties.

Key Functions:

- Emulsion Stabilizer: It helps maintain the stability of emulsions by preventing separation of oil and water phases .

- Thickening Agent: Used in creams and lotions to achieve desirable textures without compromising product performance .

Data Table: Cosmetic Applications of this compound

| Application Type | Functionality | Example Products |

|---|---|---|

| Creams | Thickening | Moisturizers |

| Lotions | Emulsion stabilization | Sunscreens |

| Makeup Removers | Viscosity enhancement | Cleansing products |

Food Industry Applications

This compound is recognized as a safe food additive used primarily as an anti-caking agent.

Key Functions:

- Anti-Caking Agent: Prevents clumping in powdered food products, ensuring free-flowing characteristics .

- Stabilizer: Enhances the texture and stability of various food formulations.

Case Study:

Research highlighted the effectiveness of this compound in powdered seasoning blends. Its incorporation significantly reduced caking, improving the flowability and usability of the product during processing and application .

Industrial Applications

In industrial settings, this compound is utilized for its unique physical properties.

Key Functions:

- Suspension Stabilizer: Used in paints and coatings to keep pigments evenly distributed .

- Thixotropic Agent: Provides viscosity control in various applications including drilling fluids and lubricants.

Data Table: Industrial Applications of this compound

| Industry | Application Type | Functionality |

|---|---|---|

| Paints | Suspension stabilizer | Even pigment distribution |

| Drilling Fluids | Thixotropic agent | Viscosity control |

| Adhesives | Thickening agent | Improved adhesion |

作用機序

Magnesium aluminum silicate exerts its effects through several mechanisms:

類似化合物との比較

Talc (Mg₃Si₄O₁₀(OH)₂)

- Composition and Structure : A hydrous magnesium silicate with a layered structure.

- Properties: Chemically inert, high dielectric strength, and low electrical conductivity.

- Applications : Primarily used in cosmetics (e.g., talcum powder), ceramics, and plastics. MAS outperforms talc in applications requiring viscosity modification (e.g., gels) due to its thixotropic properties .

Pyrophyllite (Al₂Si₄O₁₀(OH)₂)

- Composition and Structure : A hydrous aluminum silicate structurally similar to talc but with Al replacing Mg.

- Properties: High melting point and thermal stability.

- Applications : Used in refractories and ceramics. MAS is preferred in electronic applications due to its tunable dielectric properties .

Magnesium Silicate Hydrate (M-S-H)

- Composition and Structure : Formed during alkali activation of Mg-rich precursors, with a poorly crystalline structure.

- Properties : High mechanical strength but lower thermal stability compared to MAS glass-ceramics. M-S-H lacks the well-defined crystalline phases (e.g., cordierite) found in MAS, limiting its use in high-temperature applications .

- Applications : Cementitious materials and waste encapsulation. MAS is superior in dielectric applications .

Montmorillonite (Na,Ca)₀.₃(Al,Mg)₂Si₄O₁₀(OH)₂·nH₂O)

- Composition and Structure : A smectite clay with expandable layers.

- Properties : High cation-exchange capacity but lower dielectric strength than MAS. MAS composites show enhanced ionic conductivity (0.48 eV activation energy) due to K⁺ and F⁻ mobility, unlike montmorillonite .

- Applications: Drug delivery and wastewater treatment. MAS is favored in polymer nanocomposites for its stability and pseudo-plastic flow .

Data Tables

Table 1: Composition and Key Properties

Table 2: Electrical Properties of MAS vs. Other Silicates

| Property | MAS | Talc | Montmorillonite |

|---|---|---|---|

| Conductivity Type | Mixed ionic-polaronic | Insulating | Ionic |

| NTCR Behavior | Yes (above 30°C) | No | No |

| Grain Boundary Effects | Dominant above 450°C | Absent | Moderate |

生物活性

Magnesium aluminum silicate (MAS) is a naturally occurring clay mineral known for its unique properties and applications in various fields, including pharmaceuticals, food, and cosmetics. This article explores the biological activity of MAS, focusing on its interactions with biological molecules, its role as a drug delivery system, and its potential therapeutic applications.

Structure and Properties

MAS is primarily composed of layered silicate structures, specifically montmorillonite and saponite. Its chemical formula can be represented as Mg3Al2Si4O10(OH)2⋅nH2O. The layered structure provides a high surface area and the ability to adsorb various substances, making it an effective excipient in pharmaceutical formulations.

Mechanisms of Biological Activity

- Adsorption Properties : MAS exhibits significant adsorption capabilities for proteins and drugs. Studies have shown that lysozyme (LSZ), a model protein, can adsorb onto MAS layers at various pH levels, forming LSZ-MAS microparticles. The adsorption is influenced by electrostatic interactions and hydrogen bonding, which can alter the protein's conformation and biological activity .

- Drug Delivery Systems : MAS has been utilized as a carrier for sustained drug release. For instance, propranolol hydrochloride (PPN) complexes with MAS have demonstrated controlled release properties, enhancing the bioavailability of the drug . The layered silicate structure allows for the encapsulation of drugs, improving their stability and release profiles.

- Antibacterial Properties : Recent research indicates that MAS can enhance the antibacterial activity of certain antibiotics. A study demonstrated that formulations of ampicillin trihydrate combined with aluminum-magnesium silicate showed improved efficacy against Salmonella gallinarum, significantly reducing bacterial counts in infected subjects .

Case Studies

- Lysozyme-MAS Microparticles : In a detailed study examining the interaction between LSZ and MAS, it was found that varying pH levels affected both the adsorption capacity and the biological activity of LSZ. Microparticles formed at higher pH showed increased adsorption but altered protein structure, leading to decreased biological function .

- Antibiotic Efficacy Enhancement : In vivo studies with chicks infected with Salmonella gallinarum revealed that treatments combining ampicillin with MAS significantly reduced bacterial loads compared to ampicillin alone. This suggests that MAS not only serves as a carrier but may also enhance the pharmacological effects of antibiotics .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What standardized methods are used to quantify aluminum and magnesium content in MAS, and how are they validated?

To quantify Al and Mg in MAS, pharmacopeial methods employ atomic absorption spectrophotometry (AAS) . For aluminum, specimens are fused with lithium metaborate, dissolved in nitric acid, and analyzed using an acetylene-air-nitrous oxide flame at 309 nm. Magnesium analysis requires dilution with lanthanum solution to mitigate interference, followed by AAS with a reducing acetylene-air flame at 285 nm. Calibration curves from standard solutions (1–10 µg/mL for Al; 5–20 µg/mL for Mg) ensure accuracy, with linear regression validating results .

Q. How is the pH of MAS suspensions measured in compliance with pharmacopeial standards?

A 5% (w/v) MAS suspension in water is stirred continuously, and pH electrodes are immersed for 2 minutes. The acceptable range is 9.0–10.0 for most types, verified using potentiometric calibration. Deviations may indicate impurities or incomplete synthesis .

Q. What safety assessment protocols are recommended for MAS in biomedical research?

The Cosmetic Ingredient Review (CIR) Panel recommends:

- Acute dermal toxicity tests : Apply MAS topically for 7 days; monitor irritation (erythema, edema) and sensitization (lymphocyte proliferation assays).

- Ocular irritation assays : Use ex vivo corneal models to avoid particle-induced abrasion.

MAS’s large particle size (>1 µm) prevents skin absorption, minimizing systemic toxicity risks .

Advanced Research Questions

Q. How do synthesis parameters (e.g., temperature, stoichiometry) influence MAS’s structural and adsorptive properties?

MAS synthesized via stir casting (e.g., 720°C melting, 200 rpm stirring for 5–7 minutes) shows higher Al:Mg ratios (1:1.2) and surface area (~80 m²/g) compared to sol-gel methods. These parameters affect cation-exchange capacity (CEC), with Al-rich phases enhancing phosphate adsorption (up to 120 mg/g) in wastewater studies. XRD (d-spacing 15–17.2 Å) and FTIR (Si-O-Al bands at 950 cm⁻¹) confirm structural variations .

Q. How can researchers resolve contradictions in MAS’s adsorption capacity across studies?

Discrepancies arise from:

- Particle size heterogeneity : Sieve fractions (e.g., <50 µm vs. 50–100 µm) yield 15–30% variability in heavy metal adsorption (e.g., Pb²⁺).

- pH dependency : At pH < 5, Al³⁺ leaching reduces MAS’s Cr(VI) adsorption by 40%. Standardize pH to 6–7 and pre-treat MAS with 0.1 M HCl to stabilize surface charge .

Q. What advanced techniques characterize MAS in drug-delivery systems?

- Differential Scanning Calorimetry (DSC) : Detects interactions between MAS and drugs (e.g., atorvastatin). Shifts in melting endotherms (>5°C) indicate stable solid dispersions.

- X-ray Fluorescence (XRF) : Quantifies SiO₂ (61–67%), Al₂O₃ (9–14%), and MgO (12–14%) to ensure batch consistency.

- N₂ adsorption-desorption isotherms : Measure pore volume (0.4–0.6 cm³/g) for controlled-release formulations .

Q. How can MAS composites be optimized for mechanical performance in aerospace applications?

In Al 6063/MAS/graphite hybrids (83% Al, 12% MAS, 5% Gr), stir casting under argon reduces porosity (<2%) and enhances hardness (Rockwell B-scale: 85–90). Post-fabrication annealing (400°C, 2 hours) increases tensile strength by 25%. ASTM E23–18 impact tests show energy absorption of 12–15 J/cm², suitable for structural components .

Q. What methodologies evaluate MAS’s environmental impact in soil amendment?

- Greenhouse incubation : Apply 200–600 kg/ha MAS to Oxisols; measure pH (increase by 0.5–1.2 units) and base saturation (15–30% enhancement) over 100 days.

- DTPA extraction : Quantify bioavailable Fe³⁺ (3–5 ppm) and Zn²⁺ (1–2 ppm) post-amendment.

MAS-derived ultramafic rocks release 20–30 mg/kg K⁺, reducing fertilizer dependency .

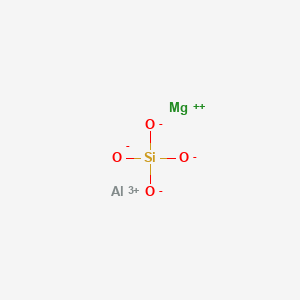

特性

CAS番号 |

12511-31-8 |

|---|---|

分子式 |

AlH4MgO4Si |

分子量 |

147.40 g/mol |

IUPAC名 |

aluminum;magnesium;silicate |

InChI |

InChI=1S/Al.Mg.H4O4Si/c;;1-5(2,3)4/h;;1-4H |

InChIキー |

RWJCJPDSIBTATK-UHFFFAOYSA-N |

SMILES |

[O-][Si]([O-])([O-])[O-].[Mg+2].[Al+3] |

正規SMILES |

O[Si](O)(O)O.[Mg].[Al] |

Key on ui other cas no. |

1327-43-1 |

関連するCAS |

99670-23-2 |

同義語 |

almasilate aluminum magnesium silicate aluminum magnesium silicate (Mg(AlSiO4)2) magnesium aluminosilicate magnesium aluminum silicate Malinal Neusilin US2 Veegum |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。